molecular formula C11H19Cl2N7O B2775811 EIPA hydrochloride CAS No. 1345839-28-2

EIPA hydrochloride

Cat. No.: B2775811
CAS No.: 1345839-28-2
M. Wt: 336.22
InChI Key: BGHBOQNLQNKPFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EIPA hydrochloride involves the reaction of amiloride with ethyl isopropylamine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

EIPA hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amiloride derivatives .

Scientific Research Applications

EIPA hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool to study ion transport and channel inhibition.

    Biology: Employed in research on cellular processes such as autophagy and macropinocytosis.

    Medicine: Investigated for its potential therapeutic effects in diseases like cancer, inflammation, and cardiovascular disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

EIPA hydrochloride exerts its effects by inhibiting the TRPP3 channel and Na+/H+ exchanger 3 (NHE3). This inhibition leads to enhanced autophagy and reduced macropinocytosis. The compound targets specific molecular pathways involved in ion transport and cellular homeostasis, making it a valuable tool in research on various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EIPA Hydrochloride

This compound is unique due to its specific inhibition of the TRPP3 channel and Na+/H+ exchanger 3 (NHE3), along with its ability to enhance autophagy and inhibit macropinocytosis. These properties make it particularly valuable in research on cancer, inflammation, and other diseases .

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBOQNLQNKPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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